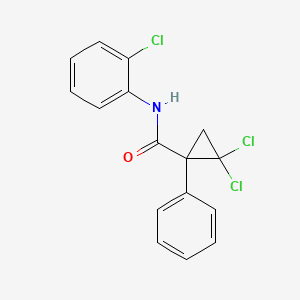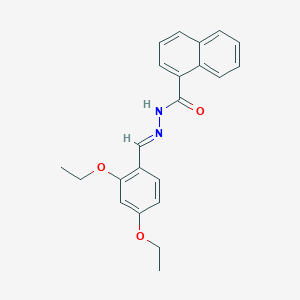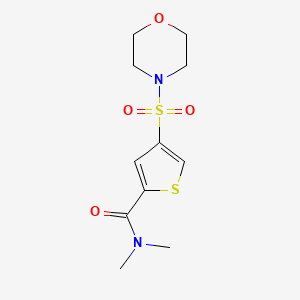
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. DCPA is a cyclopropane-containing herbicide that was first synthesized in the 1970s. Since then, it has been used as a tool to study the mechanism of action of herbicides and as a model compound for other cyclopropane-containing compounds.
Mecanismo De Acción
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide inhibits the activity of ALS, an enzyme that is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide disrupts the production of these amino acids, which are essential for plant growth and development. This leads to the death of the plant.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ALS, which leads to the accumulation of toxic intermediates in the biosynthesis of branched-chain amino acids. This can cause oxidative stress and damage to plant cells. 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has also been shown to affect the expression of genes involved in stress responses and defense mechanisms in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It is also highly potent, which makes it useful for studying the mechanism of action of herbicides. However, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has some limitations. It is toxic to plants, which can make it difficult to use in experiments involving living organisms. It is also not very soluble in water, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research involving 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide. One area of research is the development of new herbicides that target ALS. 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used as a model compound for this type of research, and new compounds with improved herbicidal activity and selectivity are being developed. Another area of research is the use of 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide as a tool to study the metabolism of cyclopropane-containing compounds in plants and animals. Finally, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide could be used as a model compound for the development of new drugs that target ALS in human pathogens.
Métodos De Síntesis
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide can be synthesized using a variety of methods. One common method involves reacting 2,2-dichloroacetyl chloride with 2-chloroaniline to form 2,2-dichloro-N-(2-chlorophenyl)acetamide. This intermediate is then reacted with phenylmagnesium bromide to form 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used extensively in scientific research to study the mechanism of action of herbicides. It has been used as a model compound to investigate the interactions between herbicides and their targets, such as the enzyme acetolactate synthase (ALS). 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has also been used to study the metabolism of cyclopropane-containing compounds in plants and animals.
Propiedades
IUPAC Name |
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-8-4-5-9-13(12)20-14(21)15(10-16(15,18)19)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQNZSTHWBUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)
![3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5141701.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5141706.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5141709.png)
![ethyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141712.png)
![dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5141713.png)


![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![N-cyclopentyl-6-[(2S)-2-isopropyl-4-methyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5141746.png)
![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)